molecular formula C17H19FN2O B11500877 Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro-

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro-

Cat. No.: B11500877
M. Wt: 286.34 g/mol
InChI Key: OHMJNNWYRNZPPL-UHFFFAOYSA-N
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Description

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the indazole core.

    Substitution Reactions: Introduction of the butyl and fluorophenyl groups can be achieved through substitution reactions using suitable reagents.

    Hydrogenation: The tetrahydro form can be obtained through hydrogenation of the indazole ring under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a simpler structure.

    Indazol-4-one derivatives: Compounds with different substituents on the indazole ring.

    Fluorophenyl compounds: Molecules containing the fluorophenyl group with varying biological activities.

Uniqueness

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro- stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H19FN2O

Molecular Weight

286.34 g/mol

IUPAC Name

3-butyl-1-(2-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C17H19FN2O/c1-2-3-8-13-17-15(10-6-11-16(17)21)20(19-13)14-9-5-4-7-12(14)18/h4-5,7,9H,2-3,6,8,10-11H2,1H3

InChI Key

OHMJNNWYRNZPPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C2=C1C(=O)CCC2)C3=CC=CC=C3F

Origin of Product

United States

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